molecular formula C19H17N3O3 B2365449 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 1004640-26-9

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No. B2365449
M. Wt: 335.363
InChI Key: WOCIHPULIGZPTO-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide” is likely to be an organic compound based on its structure. It contains functional groups such as amide, methoxy, and phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridazine ring and various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might be involved in hydrolysis reactions, while the methoxy group could undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Novel heterocyclic compounds derived from benzodifuranyl and related structures have been synthesized, including various carboxamide derivatives. These compounds exhibit analgesic and anti-inflammatory activities, highlighting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
  • Research into the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives for potential PET tracers in imaging p38α mitogen-activated protein kinase has provided insights into the synthesis and application of related compounds (Wang et al., 2014).

Biological Activity

  • Several studies have investigated the antimicrobial activities of new triazole derivatives and thiazole-5-carboxamide compounds, indicating their potential in addressing bacterial and fungal infections. Some compounds showed good or moderate activities against test microorganisms, suggesting their application in developing new antimicrobial agents (Bektaş et al., 2007).
  • The design, synthesis, and biological evaluation of novel cyclopropanecarboxamide derivatives as c-Met kinase inhibitors have been explored. These compounds demonstrated moderate to good antitumor activities, with some showing remarkable cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Liu et al., 2020).

Chemical Structure and Properties

  • The crystal structures of anticonvulsant enaminones have been determined, offering insights into the structural features that may contribute to their biological activities. The study of these compounds' hydrogen bonding and molecular conformations can inform the design of new pharmaceutical agents (Kubicki et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its potential applications .

properties

IUPAC Name

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)20-19(24)18-16(25-2)12-17(23)22(21-18)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCIHPULIGZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide

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